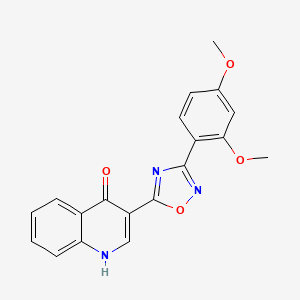

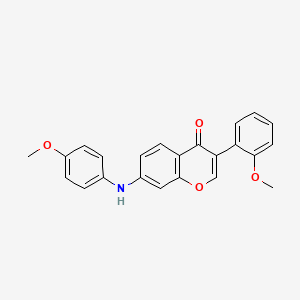

![molecular formula C20H14ClN3O3S B2484654 (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327196-74-6](/img/structure/B2484654.png)

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques like X-ray crystallography, neutron diffraction, and electron diffraction are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The Arrhenius equation is often used to relate the rate constant of a chemical reaction to temperature and activation energy .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like Atomic Force Microscopy (AFM) and Raman/Photoluminescence spectrometry can be used .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Approaches : The compound has been synthesized through condensation reactions involving salicylaldehyde and CH acids. Such methods have been explored to create 3-substituted chromen-2-ones with diverse properties (Dyachenko et al., 2020).

Chemical Derivatives and Reactions : Various functionalized chromenes have been achieved starting from similar compounds, demonstrating the compound's versatility as a chemical precursor (Azab & Latif, 2012).

Eco-friendly Synthesis : A study highlights the eco-friendly synthesis of 2-imino-2H-chromene-3-carboxamides, indicating the potential for sustainable production methods (Proença & Costa, 2008).

Biological and Pharmaceutical Applications

Antimicrobial Activity : Some derivatives of 2-imino-2H-chromene-3-carboxamides show antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Ukhov et al., 2021).

Cytotoxic Properties : Certain 2-imino-2H-chromene-3-carboxamides exhibit cytotoxic activity against human cancer cell lines, indicating their potential in cancer therapy (Gill et al., 2016).

Antibacterial Effects : Coumarin derivatives, which are structurally related to the compound , have shown notable antibacterial effects, underscoring the compound's relevance in antibacterial research (Govori et al., 2013).

Advanced Synthesis Techniques

Microwave-Assisted Synthesis : The use of microwave irradiation has been employed for the synthesis of related compounds, highlighting advanced techniques for efficient production (Raval et al., 2012).

Ultrasound-Promoted Synthesis : Ultrasound irradiation has also been utilized in the synthesis of thiazole derivatives bearing a coumarin nucleus, which is related to the compound (Gomha & Khalil, 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O3S/c1-26-17-7-6-13(11-15(17)21)23-19-14(18(25)24-20-22-8-9-28-20)10-12-4-2-3-5-16(12)27-19/h2-11H,1H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJJVLKSBTKRUJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

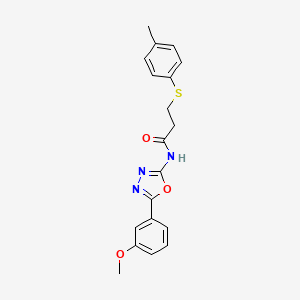

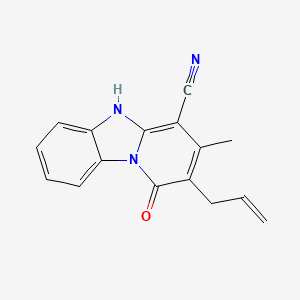

![2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484572.png)

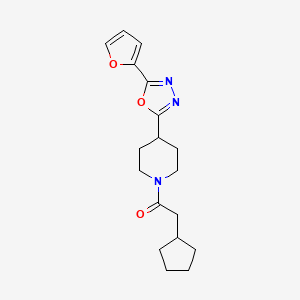

![2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2484580.png)

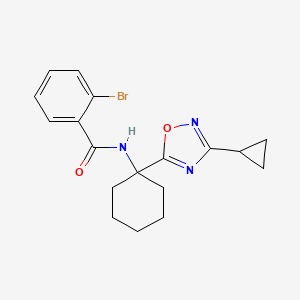

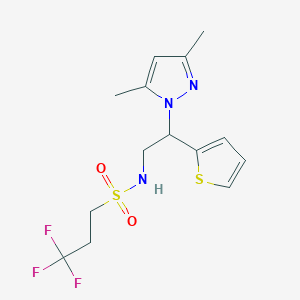

![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2484582.png)

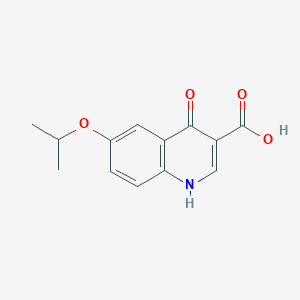

![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)